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Compound of Interest

Compound Name: 3-Hydroxy-4-phenylbenzoic acid

CAS No.: 106593-48-0

Cat. No.: B190072 Get Quote

Chemical Identity & Rational Design
Compound: 3-Hydroxy-4-phenylbenzoic acid (3-H-4-PBA) Chemical Class: Hydroxybiphenyl

carboxylic acid Pharmacophore Analysis:

Biphenyl Core: Provides lipophilicity and planar geometry suitable for hydrophobic pocket

binding (e.g., COX enzyme channels, TTR thyroxine binding sites).

Carboxylic Acid (C1): Essential for ionic interactions (e.g., Arg120 in COX-1/2).

Hydroxyl Group (C3): Located meta to the carboxyl group. Unlike salicylates (ortho-OH), this

prevents intramolecular hydrogen bonding with the carbonyl, potentially altering pKa and

increasing hydrogen bond donor capacity to receptor targets.

Phase I: In Silico Profiling & Druggability
Before wet-lab synthesis, computational modeling is required to prioritize biological targets and

predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) risks.

Molecular Docking Workflow
Objective: Determine binding affinity against primary inflammatory and amyloid targets.

Target 1: Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR)
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Rationale: Biphenyl acids are classical COX inhibitors.

Focus: Assess if the 3-OH group forms H-bonds with Tyr355 or Ser530.

Target 2: Transthyretin (TTR) (PDB ID: 1SN0)

Rationale: Hydroxylated biphenyls are potent kinetic stabilizers of TTR tetramers,

preventing amyloidogenesis.

Focus: Evaluate the fit of the phenyl ring into the halogen-binding pockets (HBP) of TTR.

ADMET Prediction
Solubility Prediction: Biphenyls often suffer from poor aqueous solubility. Calculate LogP

(Partition coefficient). If LogP > 3.5, formulation strategies (e.g., micronization) will be

required for in vivo steps.

Toxicity: Screen for structural alerts (Pan-Assay Interference Compounds - PAINS) to ensure

the biphenyl core does not act as a promiscuous aggregator.

Visualization of Screening Logic
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3-Hydroxy-4-phenylbenzoic Acid
(Candidate)

Phase I: In Silico
(Docking: COX-2, TTR)

Synthesis & Purification
(Suzuki Coupling -> >98% Purity)

Pass: Binding Energy < -7.0 kcal/mol

Phase II: In Vitro Assays

Enzymatic: COX-1/2 Inhibition Biophysical: TTR Stabilization Safety: MTT Cytotoxicity

Phase III: In Vivo Validation
(Carrageenan Paw Edema)

IC50 < 10 µM Selectivity Index > 10

Click to download full resolution via product page

Figure 1: Decision tree for the biological characterization of 3-H-4-PBA, moving from

computational prediction to in vivo validation.

Phase II: In Vitro Biological Assays
This phase validates the mechanisms predicted in silico. All assays must include Diflunisal as a

positive control due to structural similarity.

Enzyme Inhibition: COX-1 vs. COX-2 Screening
Purpose: To determine anti-inflammatory potency and selectivity ratios.
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Protocol Overview: Use a Colorimetric COX (Ovine/Human) Inhibitor Screening Kit.

Mechanism: Peroxidase activity of COX heme is measured by the oxidation of TMPD

(N,N,N',N'-tetramethyl-p-phenylenediamine).

Methodology:

Preparation: Dissolve 3-H-4-PBA in DMSO (Final concentration <1% to prevent enzyme

denaturation).

Incubation: Incubate enzyme (COX-1 or COX-2) with 3-H-4-PBA (0.1 nM – 100 µM) for 10

mins at 25°C.

Initiation: Add Arachidonic Acid and TMPD.

Detection: Monitor absorbance at 590 nm.

Data Output: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Antioxidant Capacity: DPPH Radical Scavenging
Purpose: To assess if the phenolic hydroxyl group (C3) can scavenge reactive oxygen species

(ROS).

Parameter Condition

Reagent 2,2-diphenyl-1-picrylhydrazyl (DPPH)

Solvent Methanol (absolute)

Concentration Range 10 – 200 µg/mL

Incubation 30 minutes in dark at Room Temperature

Detection Absorbance at 517 nm

Calculation % Inhibition =

Biophysical Assay: TTR Amyloid Stabilization
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Purpose: Biphenyls are privileged structures for preventing Transthyretin (TTR) misfolding

(amyloidosis). Protocol:

Cross-Linking: Incubate Recombinant TTR (2 µM) with 3-H-4-PBA (10 µM) at pH 7.4.

Acid Denaturation: Lower pH to 4.4 to induce tetramer dissociation.

Turbidity Measurement: Measure aggregation via turbidity at 400 nm over 96 hours.

Success Metric: <50% aggregation compared to vehicle control indicates potent stabilization.

Phase III: Cytotoxicity & Safety Profiling
Before animal testing, the compound must be cleared for cellular toxicity.

Assay: MTT Cell Viability Assay. Cell Lines:

HEK293: Human Embryonic Kidney (General toxicity).

HepG2: Human Liver Carcinoma (Metabolic toxicity).

Protocol:

Seed cells at

cells/well in 96-well plates.

Treat with 3-H-4-PBA (0, 10, 50, 100, 500 µM) for 24h and 48h.

Add MTT reagent; solubilize formazan crystals with DMSO.

Threshold: If

on HepG2, the compound is likely too toxic for systemic drug development.

Phase IV: Analytical Validation (HPLC-UV/MS)
Reliable screening requires verifying the purity and stability of the test compound in biological

media.
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Instrument: HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS). Column: C18

Reverse Phase (

mm, 5 µm).

Gradient Method:

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

15.0 90 Elution of Biphenyl Core

20.0 90 Wash

21.0 10 Re-equilibration

Detection: Monitor at 254 nm (aromatic ring) and 280 nm (phenolic moiety).

Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway potential of 3-H-4-PBA: inhibiting

inflammation via COX and preventing amyloidosis via TTR stabilization.
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Figure 2: Proposed Mechanism of Action (MOA). 3-H-4-PBA acts as a dual-functional probe

targeting inflammatory cascades and protein misfolding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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